Trk-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trk-IN-9 is a potent inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKB, and TRKC. These kinases are involved in the regulation of neuronal growth, differentiation, and survival. This compound has shown significant anticancer and antiproliferative activities, making it a valuable compound in cancer research .
准备方法
The synthesis of Trk-IN-9 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic route often includes the use of 2,4-diaminopyrimidine scaffold, which is a common structure in TRK inhibitors . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This often involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
化学反应分析
Trk-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Trk-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of TRK inhibitors.
Biology: Investigated for its role in neuronal growth and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with TRK gene fusions.
Industry: Utilized in the development of diagnostic tools and imaging agents for cancer detection
作用机制
Trk-IN-9 exerts its effects by inhibiting the phosphorylation of TRK receptors, thereby blocking downstream signaling pathways such as the MAPK, PI3K, and PLCγ pathways. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cells that overexpress TRK receptors .
相似化合物的比较
Trk-IN-9 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound is unique in its specific structure and binding affinity. Similar compounds include:
Larotrectinib: An orally administered TRK inhibitor used for treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor with a broader spectrum, also targeting ROS1 and ALK receptors
This compound stands out due to its potent inhibition of TRK phosphorylation and its potential for use in various research and therapeutic applications.
属性
分子式 |
C23H24ClFN6O |
---|---|
分子量 |
454.9 g/mol |
IUPAC 名称 |
3-[[5-chloro-4-[(3-fluorophenyl)methylamino]pyrimidin-2-yl]amino]-N-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C23H24ClFN6O/c24-20-14-28-23(31-21(20)27-12-15-4-1-6-17(25)10-15)30-18-7-2-5-16(11-18)22(32)29-19-8-3-9-26-13-19/h1-2,4-7,10-11,14,19,26H,3,8-9,12-13H2,(H,29,32)(H2,27,28,30,31)/t19-/m1/s1 |
InChI 键 |
DUAIEVYTIKHMGW-LJQANCHMSA-N |
手性 SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
规范 SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。